1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one
Description
1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains a ketone functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of this compound typically starts with the bromination of 2-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ketone Formation: The brominated intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Properties
CAS No. |
1240620-01-2 |
|---|---|
Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol.
Oxidation: 1-(4-Bromo-2-fluoropyridin-3-yl)ethanoic acid.
Scientific Research Applications
1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluoropyridin-3-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
1-(4-Bromo-2-chloropyridin-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromo-2-methylpyridin-3-yl)ethan-1-one: Contains a methyl group instead of fluorine.
1-(4-Bromo-2-nitropyridin-3-yl)ethan-1-one: Contains a nitro group instead of fluorine.
Uniqueness: 1-(4-Bromo-2-fluoropyridin-3-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and modify its electronic properties, making it a valuable intermediate in various synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
